rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate

CYP46A1 activation Alzheimer's disease cholesterol metabolism

Unconjugated 8,14-dihydroxyefavirenz degrades 46-69% in plasma at RT/24h, undermining quantification accuracy. This 8-O-sulfate conjugate reference standard enables reliable total metabolite measurement via sulfatase hydrolysis. • CYP2B6 phenotyping: validated 8,14-diOHEFV:EFV AUC ratio index • Distinguishable from 8-hydroxyefavirenz 8-O-sulfate (ΔMW 16) & diconjugate analogs • Supports cross-species metabolism studies addressing species-dependent sulfate conjugation • For LC-MS/MS method validation, brain penetration studies & preclinical tox comparisons

Molecular Formula C₁₄H₉ClF₃NO₇S
Molecular Weight 427.74
CAS No. 1702668-58-3
Cat. No. B1142772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 8,14-Dihydroxy Efavirenz 8-O-Sulfate
CAS1702668-58-3
Synonyms6-Chloro-1,4-dihydro-4-[2-(1-hydroxycyclopropyl)ethynyl]-8-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular FormulaC₁₄H₉ClF₃NO₇S
Molecular Weight427.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate Reference Standard


rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate (CAS 1702668-58-3, molecular formula C₁₄H₉ClF₃NO₇S, molecular weight 427.74) is a synthetic reference standard representing the 8-O-sulfate conjugate of 8,14-dihydroxyefavirenz, a secondary phase I metabolite of the non-nucleoside HIV-1 reverse transcriptase inhibitor efavirenz (EFV). This compound is the sulfated form of the dihydroxylated metabolite produced via CYP2B6-catalyzed secondary oxidation of 8-hydroxyefavirenz at the cyclopropane C14 position [1]. As a mixed conjugate bearing a free 14-hydroxyl and an 8-O-sulfate moiety, it serves as a critical analytical reference material for LC-MS/MS quantification of efavirenz metabolite profiles in plasma, urine, and cerebrospinal fluid [2].

Workflow LC-MS/MS metabolite quantification via sulfatase hydrolysis Enables total 8,14-diOH-EFV measurement when free aglycone is unstable
Selection Sulfate conjugate reference standard for bioanalytical method validation Chemically distinct from free aglycone, glucuronide, and mono-hydroxy sulfate analogs
Use Context CYP2B6 phenotyping, CYP46A1 activation studies, cross-species metabolism Supports efavirenz metabolite profiling research

Non-Interchangeability of rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate


Efavirenz metabolite reference standards cannot be generically interchanged because the position and type of phase II conjugation fundamentally alter physicochemical properties, chromatographic behavior, and biological relevance. rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate differs from its closest analogs—the unconjugated aglycone rac 8,14-dihydroxyefavirenz (MW 347.67), the mono-hydroxy sulfate 8-hydroxyefavirenz 8-O-sulfate (MW 411.74, lacking C14 hydroxylation), and the mixed diconjugate rac 8,14-dihydroxyefavirenz 14-O-β-D-glucuronide 8-O-sulfate (MW 603.89)—in molecular weight, extraction efficiency, ionization response, and the specific metabolic pathway it represents [1]. Critically, the free aglycone 8,14-dihydroxyefavirenz is demonstrably unstable under standard plasma handling conditions (46–69% loss at room temperature for 24 h), whereas efavirenz and 8-hydroxyefavirenz remain stable, making the sulfate conjugate reference standard indispensable for accurate quantification in pharmacokinetic studies [2]. These differences carry direct quantitative consequences for bioanalytical method validation, CYP2B6 phenotyping, and cross-species metabolism comparisons as detailed below.

! Free aglycone 8,14-dihydroxyefavirenz is unstable in plasma (46–95% loss); direct quantification without sulfate conjugate reference standard yields unreliable data.
! 8-Hydroxyefavirenz 8-O-sulfate (MW 411.74) lacks the C14 hydroxylation that confers CYP46A1 allosteric site selectivity and distinct biological activity.
! (rac)-7,8-Dihydroxyefavirenz binds the EFV allosteric site, not the L-glutamate site; does not reproduce 8,14-dihydroxy metabolite cognitive endpoint response in 5XFAD model.

Differentiation Evidence for rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate


CYP46A1 Activation & Cognitive Improvement in Alzheimer's Model

In a direct head-to-head in vivo comparison of efavirenz dihydroxy metabolites in the 5XFAD mouse model of Alzheimer's disease, (rac)-8,14-dihydroxyEFV treatment produced significantly stronger brain CYP46A1 activation and led to cognitive improvement in the Barnes Maze test in male mice, whereas (rac)-7,8-dihydroxyEFV treatment failed to improve performance in any memory task. Specifically, (rac)-8,14-dihydroxyEFV treatment decreased amyloid β42 peptide content, increased brain acetyl-CoA and acetylcholine levels, and improved Barnes Maze performance in male mice [1]. By contrast, (rac)-7,8-dihydroxyEFV treatment had no effect on animal performance in different memory tasks—the overall brain effects of (rac)-7,8-dihydroxy EFV were explicitly reported as weaker than those of EFV and (rac)-8,14-dihydroxy EFV [2]. This in vivo cognitive outcome difference constitutes a functional differentiation directly tied to the hydroxylation position (8,14- versus 7,8-dihydroxy pattern).

8,14- vs 7,8-diOH-EFV in 5XFAD model
Head-to-head
(rac)-8,14-diOH-EFV: improved Barnes Maze performance, decreased Aβ42, increased acetyl-CoA and acetylcholine in male 5XFAD mice (rac)-7,8-diOH-EFV: no cognitive improvement; overall brain effects weaker than 8,14-diOH-EFV
8,14-dihydroxylation pattern confers distinct in vivo model-response context not achieved by 7,8-isomer
Both sexes tested; Barnes Maze cognitive assessment in 5XFAD transgenic mice
CYP46A1 activation Alzheimer's disease cholesterol metabolism

L-Glutamate Allosteric Site Engagement on CYP46A1

In a comprehensive in vitro characterization of efavirenz metabolites using purified CYP46A1, (rac)-8,14-dihydroxyefavirenz and (S)-8,14-dihydroxyefavirenz were found to bind exclusively to the L-glutamate allosteric site on CYP46A1, whereas the positional isomer (rac)-7,8-dihydroxyefavirenz and (S)-7,8-dihydroxyefavirenz bound to the efavirenz allosteric site [1]. This allosteric site selectivity, dictated solely by hydroxylation position and independent of chirality, determined how CYP46A1 activity was modulated in coincubations with (S)-EFV and L-glutamate. The 8,14-dihydroxy metabolites elicited the highest CYP46A1 activation in vitro among all tested hydroxylated metabolites [1]. This mechanistic difference provides a structural basis for the divergent in vivo effects observed between (rac)-8,14-dihydroxyEFV and (rac)-7,8-dihydroxyEFV.

CYP46A1 allosteric site engagement
Head-to-head
8,14-diOH-EFV (rac and S): binds exclusively to L-glutamate allosteric site; highest CYP46A1 activation in vitro among all hydroxylated metabolites tested 7,8-diOH-EFV: binds EFV allosteric site only; mono-hydroxy metabolites bind both sites
Hydroxylation position, not chirality, determines allosteric site selectivity and activation magnitude
Purified recombinant CYP46A1; coincubation with (S)-EFV and L-glutamate
allosteric regulation CYP46A1 neurotransmitter site

Free Aglycone Instability and Sulfate Conjugate Requirement

The unconjugated aglycone 8,14-dihydroxyefavirenz is markedly unstable under conditions routinely used in clinical sample handling, whereas efavirenz and 8-hydroxyefavirenz are stable under all tested conditions [1]. Specifically, 8,14-dihydroxyefavirenz in human plasma exhibited 46–69% loss after 24 h at room temperature, 17–50% loss after 90 days at −20°C, and 90–95% loss after 1 h at 60°C (heat pre-treatment for HIV inactivation). Consequently, 8,14-dihydroxyefavirenz concentrations in heat-pre-treated patient samples fell below the validated lower limit of quantification (0.5 ng/mL), while efavirenz and 8-hydroxyefavirenz concentrations ranged from 517–8564 ng/mL and 131–813 ng/mL, respectively [1]. The 8-O-sulfate conjugate, as a phase II metabolite, provides a chemically distinct and analytically critical reference standard that enables indirect quantification via enzymatic (sulfatase) hydrolysis, circumventing the inherent instability of the free aglycone.

Aglycone instability in human plasma
Cross-study comparable
8,14-diOH-EFV aglycone: 46–69% loss at RT/24 h; 90–95% loss at 60°C/1 h; patient concentrations below LLOQ (0.5 ng/mL) after heat pre-treatment
Sulfate conjugate reference standard is essential for indirect quantification via sulfatase hydrolysis
Efavirenz and 8-OH-EFV stable under all conditions tested; n=5 HIV/AIDS research samples
metabolite stability bioanalytical method validation LC-MS/MS quantification

8,14-Dihydroxyefavirenz AUC Ratio as CYP2B6 Phenotyping Probe

The 8,14-dihydroxyefavirenz:efavirenz AUC(0–120 h) ratio has been validated as a specific and sensitive phenotyping index for CYP2B6 activity in vivo, with significant correlation to efavirenz weight-adjusted oral clearance (r² ≈ 0.4, P < 0.05) and differentiation across CYP2B6*6 genotypes [1]. In a crossover study of 17 healthy subjects, clopidogrel pretreatment (a CYP2B6 inhibitor) significantly decreased 8,14-dihydroxyefavirenz exposure: the placebo:clopidogrel phase ratios (means, 95% CI) for Cmax, AUC(0–120 h), and AUC(0–48 h) were 0.37 (0.30–0.45), 0.80 (0.71–0.90), and 0.60 (0.55–0.73), respectively [1]. By contrast, itraconazole pretreatment (a CYP3A4 inhibitor) did not significantly alter 8,14-dihydroxyefavirenz disposition, confirming CYP2B6 specificity. Rifampin pretreatment (a CYP2B6 inducer) substantially increased both Cmax and AUC(0–12 h) of 8,14-dihydroxyefavirenz and its metabolic ratio (AUC(0–72 h) metabolite to AUC(0–72 h) efavirenz) (all P < 0.01) [2]. Accurate determination of these ratios depends on availability of the 8,14-dihydroxyefavirenz sulfate conjugate reference standard for hydrolysis-based quantification of total (conjugated + unconjugated) metabolite.

CYP2B6 phenotyping probe
Cross-study comparable
8,14-diOH-EFV:EFV AUC(0–120 h) ratio correlates with EFV oral clearance (r² ≈ 0.4, P
Supports CYP2B6 phenotyping index validation; itraconazole (CYP3A4 inhibitor) had no significant effect
Randomized crossover study, n=17 healthy subjects; rifampin inducer study n=20
Species differences in sulfate conjugation
Class-level inference
8-OH-EFV sulfate (M3) detected in rat and monkey urine; 8,14-diOH-EFV detected in human plasma after oral EFV M3 absent from human urine; O-glucuronide (M1) was major urinary metabolite across all five species
Sulfation pathway is species-dependent; rodent/monkey sulfate data may not transfer directly to human metabolism context
LC-MS/MS and NMR profiling; rat, guinea pig, hamster, cynomolgus monkey, human
CYP2B6 phenotyping drug-drug interaction pharmacogenomics

Species Differences in Sulfate Conjugate Formation

Comprehensive cross-species metabolite profiling by LC-MS/MS and high-field NMR demonstrated that the sulfate conjugate of 8-hydroxyefavirenz (M3) was detected in urine of rats and cynomolgus monkeys but was absent from human urine across all subjects tested [1]. By contrast, the O-glucuronide conjugate of 8-hydroxyefavirenz (M1) was the major urinary metabolite in all five species examined (rat, guinea pig, hamster, cynomolgus monkey, and human). Importantly, 8,14-dihydroxyefavirenz was detected and quantified in human plasma samples following a single 600 mg oral dose of efavirenz, with the study authors concluding that the glucuronide or sulfate of 8-hydroxyefavirenz likely undergoes 14-hydroxylation in vivo in humans [2]. This species divergence means that rodent or non-human primate sulfate conjugate data cannot be directly extrapolated to humans without accounting for differential phase II conjugation patterns, and the 8,14-dihydroxyefavirenz 8-O-sulfate reference standard is required for accurate cross-species quantification.

Species differences in sulfate conjugation
Class-level inference
8-OH-EFV sulfate (M3) detected in rat and monkey urine; 8,14-diOH-EFV detected in human plasma after oral EFV M3 absent from human urine; O-glucuronide (M1) was major urinary metabolite across all five species
Sulfation pathway is species-dependent; rodent/monkey sulfate data may not transfer directly to human metabolism context
LC-MS/MS and NMR profiling; rat, guinea pig, hamster, cynomolgus monkey, human
species differences drug metabolism preclinical safety

Application Scenarios for rac 8,14-Dihydroxy Efavirenz 8-O-Sulfate


LC-MS/MS Method for Total 8,14-Dihydroxyefavirenz Quantification

Given the documented instability of unconjugated 8,14-dihydroxyefavirenz in plasma (46–95% loss depending on storage and pre-treatment conditions [1]), this sulfate conjugate reference standard is an essential calibrator for methods employing sulfatase hydrolysis to release the aglycone from its conjugated form. This approach enables accurate quantification of total (conjugated + free) 8,14-dihydroxyefavirenz in clinical samples where the free aglycone is below the validated LLOQ of 0.5 ng/mL due to heat pre-treatment instability [1].

CYP2B6 Phenotyping with 8,14-Dihydroxyefavirenz AUC Ratio

The 8,14-dihydroxyefavirenz:efavirenz AUC(0–120 h) ratio has been validated as a specific and sensitive CYP2B6 phenotyping index that correlates with efavirenz oral clearance (r² ≈ 0.4, P < 0.05), differentiates CYP2B6*6 genotypes, and responds to CYP2B6 inhibitors (clopidogrel reduces the ratio; ratio 0.60 for AUC(0–48 h), 95% CI 0.55–0.73) but not CYP3A4 inhibitors (itraconazole has no significant effect) [2]. Accurate calculation of this index requires the sulfate conjugate reference standard for hydrolysis-based total metabolite quantification.

CYP46A1 Activation in Alzheimer's Disease and Cholesterol Metabolism

The 8,14-dihydroxy metabolite has been shown to cross the blood-brain barrier and activate CYP46A1 in mouse brain via the L-glutamate allosteric site—a mechanism distinct from that of efavirenz and the 7,8-dihydroxy isomer [3][4]. In 5XFAD Alzheimer's disease model mice, (rac)-8,14-dihydroxyEFV treatment decreased amyloid β42 peptide content, increased brain acetylcholine levels, and produced cognitive improvement in the Barnes Maze test [4]. The sulfate conjugate reference standard supports in vitro-in vivo correlation studies investigating the pharmacokinetics and brain penetration of this therapeutically promising metabolite.

Cross-Species Comparative Metabolism and Preclinical Safety

Since the 8-O-sulfate conjugate of 8-hydroxyefavirenz is formed in rat and cynomolgus monkey but not in human urine, while 8,14-dihydroxyefavirenz is detected in human plasma [5][6], the sulfate conjugate reference standard is required for accurate cross-species quantification in preclinical toxicology studies. This is particularly relevant when rat or monkey models are used for safety assessment of efavirenz-containing regimens, as the sulfate conjugation pathway is species-dependent and must be accounted for when extrapolating metabolite exposure data to humans.

Application
Selection Property
Validation Focus
LC-MS/MS total 8,14-diOH-EFV quantification
Sulfatase-hydrolysis-compatible sulfate conjugate reference standard
Aglycone instability mitigation; method accuracy in human plasma research matrices
CYP2B6 phenotyping index calculation
Metabolite AUC ratio sensitivity to CYP2B6 modulation
CYP2B6 vs CYP3A4 selectivity; genotype-stratified exposure-model interpretation
CYP46A1 activation and brain cholesterol metabolism research
L-glutamate allosteric site-selective metabolite reference
In vitro-in vivo correlation; brain penetration and target engagement endpoint review
Cross-species efavirenz metabolism studies
Species-specific sulfate conjugate reference for metabolite profiling
Rodent/monkey-to-human sulfation pathway differences; preclinical metabolism context review
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